4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
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Overview
Description
4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Formation of the Triazole Ring:
Introduction of the Azetidine Ring: The azetidine ring can be introduced through cyclization reactions involving suitable precursors, such as amino alcohols or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or azetidine rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or azetidine derivatives.
Substitution: Various substituted benzothiazole and triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole rings are often involved in binding interactions with biological targets.
Chemical Reactivity: The presence of multiple functional groups allows the compound to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole have similar triazole rings but differ in their overall structure.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring but differ in their functional groups.
Uniqueness
4-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is unique due to its combination of three distinct functional groups: the methylsulfanyl group, the triazole ring, and the azetidine ring. This unique structure imparts specific chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
Molecular Formula |
C13H13N5S2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-methylsulfanyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C13H13N5S2/c1-19-10-3-2-4-11-12(10)16-13(20-11)17-7-9(8-17)18-14-5-6-15-18/h2-6,9H,7-8H2,1H3 |
InChI Key |
KZDLLEHPDGBPFS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CC(C3)N4N=CC=N4 |
Origin of Product |
United States |
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